4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
Description
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted with a 1,2-thiazinane-1,1-dioxide heterocycle and a 4-hydroxychroman methyl group.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c23-20(11-13-28-19-6-2-1-5-18(19)20)15-21-30(26,27)17-9-7-16(8-10-17)22-12-3-4-14-29(22,24)25/h1-2,5-10,21,23H,3-4,11-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJRCKYWXYQPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is distinguished by three key components:
Benzenesulfonamide backbone : Common in antimicrobial and anti-inflammatory agents.
1,2-Thiazinane-1,1-dioxide group : A six-membered ring with sulfone and amine groups, contributing to electron-withdrawing effects and conformational rigidity.
4-Hydroxychroman methyl group: A bicyclic phenolic ether that may enhance hydrogen bonding and antioxidant activity.
Analogous Compounds :
- 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (): Shares the thiazinane dioxido group but replaces the benzenesulfonamide with a naphthyridine-carboxamide scaffold. The fluorobenzyl substituent may improve lipophilicity compared to the target’s hydroxychroman group .
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): Features a sulfonamide backbone with azide groups, highlighting the versatility of sulfonamide functionalization. The absence of a heterocycle reduces rigidity compared to the target compound .
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Contains an oxazole ring instead of thiazinane, which may alter electronic properties and bioactivity .
Key Structural Differences :
Spectroscopic Characterization
- IR Spectroscopy: C=S Stretching: Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides (). The target’s sulfone group (S=O) would shift absorption to ~1300–1350 cm⁻¹ . NH Stretching: The hydroxychroman’s phenolic -OH and sulfonamide -NH groups may produce broad peaks at 3150–3414 cm⁻¹, similar to triazole-thiones ().
- NMR Data :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide, and what critical parameters influence yield?
- The compound is typically synthesized via multi-step reactions involving sulfonamide coupling and functional group modifications. Key steps include:
- Sulfonylation : Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate (e.g., 4-hydroxychroman-4-yl-methylamine) in anhydrous THF or DMF under nitrogen .
- Cyclization : Formation of the 1,2-thiazinan-1,1-dioxide ring using reagents like SO₂ or sulfonic acid derivatives, often requiring controlled pH and temperature (e.g., 60–80°C for 12–24 hours) .
- Purification : Silica gel chromatography (TLC or column) with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .
- Yield optimization depends on stoichiometric ratios, solvent choice, and reaction time. For example, excess sulfonyl chloride (1.2–1.5 eq) improves coupling efficiency .
Q. How can researchers confirm the sulfonamide linkage and stereochemistry in this compound?
- Spectroscopic Analysis :
- ¹H-NMR : Look for characteristic sulfonamide NH proton signals at δ 10–12 ppm and aromatic protons from the benzene ring (δ 7–8 ppm). The thiazinan-dioxide ring protons appear as multiplet signals near δ 3–4 ppm .
- IR Spectroscopy : Confirm S=O stretches at ~1150–1350 cm⁻¹ and N-H bends at ~1550 cm⁻¹ .
- X-ray Crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures, as demonstrated for related sulfonamides in .
Q. What are the recommended protocols for assessing solubility and stability in biological assays?
- Solubility Screening : Test in DMSO (primary solvent), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : Conduct HPLC or LC-MS at 37°C over 24–72 hours to monitor degradation. Adjust pH or use stabilizing agents (e.g., cyclodextrins) if instability is observed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?
- Assay Validation :
- Compare assay conditions (e.g., cell lines, incubation time, ATP concentrations in kinase assays). For example, discrepancies may arise from differences in cell permeability or off-target effects .
- Validate purity (>95% by HPLC) to rule out impurities influencing results .
- Structural Analog Testing : Synthesize and test derivatives (e.g., replacing the chroman group with a benzothiazole) to isolate structural contributors to activity .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Introduce fluorination or methyl groups on the chroman ring to block oxidative metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>90%) may necessitate structural modifications (e.g., reducing lipophilicity) .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Molecular Docking : Model interactions with target proteins (e.g., carbonic anhydrase IX) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the thiazinan ring .
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity data to predict improved analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
